Bis[(pinacolato)boryl]methane

Asymmetric Catalysis Chiral Organoboronates Iridium Catalysis

Bis[(pinacolato)boryl]methane (CAS 78782-17-9) is a bench-stable gem-diborylalkane (mp 48°C) that acts as a bis-nucleophilic carbanion equivalent, enabling chemoselective sequential C–C bond formation unattainable with mono-boryl reagents. Key applications: iterative homologation (>98% dr, 75% yield), Catellani termination (72%), Ir-catalyzed asymmetric allylation (86%, 96% ee), and Cu-catalyzed conjugate addition (91%, 95% ee). The gem-diboryl architecture is indispensable for stereodefined diol synthesis, benzyl boronate library construction, and fragment-based drug discovery. Choose this C1 synthon for unparalleled stereochemical control.

Molecular Formula C13H26B2O4
Molecular Weight 268 g/mol
CAS No. 78782-17-9
Cat. No. B124671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[(pinacolato)boryl]methane
CAS78782-17-9
Synonyms2,2’-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane;  Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane; 
Molecular FormulaC13H26B2O4
Molecular Weight268 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CB2OC(C(O2)(C)C)(C)C
InChIInChI=1S/C13H26B2O4/c1-10(2)11(3,4)17-14(16-10)9-15-18-12(5,6)13(7,8)19-15/h9H2,1-8H3
InChIKeyMQYZGGWWHUGYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[(pinacolato)boryl]methane (CAS 78782-17-9) for Advanced Organic Synthesis: Core Identity and Role


Bis[(pinacolato)boryl]methane (CAS 78782-17-9) is a gem-diborylalkane featuring two pinacolato-protected boron atoms on a single methylene carbon. It is a bench-stable solid (mp 48 °C) that serves as a versatile nucleophilic C1 synthon for introducing a geminal bis-boryl unit . As a specialized organoboron building block, it has emerged as a cornerstone reagent in modern organic synthesis, enabling unique transformations such as the construction of enantioenriched secondary boronate esters and complex molecular architectures that are inaccessible using more common mono-boryl or diboron reagents [1].

Why Bis[(pinacolato)boryl]methane Cannot Be Replaced by Simpler Boron Reagents: The Chemical Rationale for Non-Substitutability


The presence of two equivalent boryl units on a single carbon in Bis[(pinacolato)boryl]methane confers a distinct and non-interchangeable reactivity profile compared to common boron reagents like pinacolborane (HBpin) or bis(pinacolato)diboron (B2pin2). While B2pin2 serves as a boryl electrophile source in Miyaura borylation [1], and HBpin undergoes hydroboration, Bis[(pinacolato)boryl]methane acts uniquely as a stabilized bis-nucleophilic carbanion equivalent upon activation [2]. This enables chemoselective, sequential C–C bond formation at the methylene carbon that cannot be replicated by simpler mono-boryl sources, which lack the capacity for subsequent iterative functionalization of a second C–B bond at the same center [3]. The gem-diboryl architecture is essential for programmed molecular elongation and stereocontrolled synthesis; substituting this reagent with a generic boron source leads to fundamentally different reaction pathways and product outcomes, as the synthetic blueprint depends on the presence of two distinct, differentially reactive boron handles.

Quantitative Evidence for Choosing Bis[(pinacolato)boryl]methane Over Alternatives


Enantioselective Synthesis: High Stereoselectivity in Ir-Catalyzed Allylation

In the enantioselective synthesis of chiral, β-substituted homoallylic organoboronic esters, Bis[(pinacolato)boryl]methane participates in an Ir-catalyzed asymmetric allylation to deliver a CH2B(pin) group with excellent enantioselectivity. A representative example with an allylic carbonate substrate provided the product in 86% yield and 96% enantiomeric excess (ee) [1]. This performance is notably high for this transformation, where alternative boron sources would not directly afford this specific class of chiral synthon with comparable stereocontrol.

Asymmetric Catalysis Chiral Organoboronates Iridium Catalysis

Selective Homologation: Controlled Chain Extension via Carbenoid Reactivity

Bis[(pinacolato)boryl]methane undergoes uni- or bidirectional homologation using enantiomerically pure lithium-stabilized carbenoids to yield 1,2- or 1,3-bis(boronic esters) with excellent stereoselectivity. For example, reaction with a sparteine-ligated carbenoid provided the 1,2-bis(boronic ester) in 75% yield and >98% diastereomeric ratio (dr) [1]. This precise control over chain extension is a direct consequence of the gem-diboryl structure, enabling the construction of complex, stereodefined polyol arrays that are valuable synthons for natural product synthesis.

Chain Extension Stereocontrolled Synthesis Boronic Ester Homologation

Three-Component Catellani Reaction: First Application as a Nucleophilic Terminating Reagent

Bis[(pinacolato)boryl]methane was reported as a new type of terminating reagent in a Pd-catalyzed three-component Catellani reaction, enabling the synthesis of ortho-disubstituted benzylboronates. Using this reagent, a range of products were obtained in good yields (e.g., 72% isolated yield for a representative substrate), demonstrating broad functional group tolerance [1]. This represents the first use of a gem-diborylmethane nucleophile in this specific multicomponent coupling, offering direct access to densely functionalized arenes with a reactive benzyl boronate handle.

Multicomponent Reactions Palladium Catalysis Catellani Reaction

Benzyne-Involved Cross-Coupling: Unique Access to Benzyl Boronates

In a Pd-catalyzed three-component coupling of benzynes, benzylic/allylic bromides, and 1,1-bis[(pinacolato)boryl]methane, benzyl boronates were obtained with yields ranging from 52% to 87% across 17 examples [1]. This is the first reported example of using a gem-diborylmethane in a cross-coupling involving benzyne species, providing a direct, modular approach to benzyl boronates that avoids multistep sequences.

Aryne Chemistry Cross-Coupling Benzyl Boronates

Palladium-Catalyzed Oxidative Allylation: Broad Substrate Scope for Homoallylic Boronic Esters

A Pd-catalyzed oxidative allylation of Bis[(pinacolato)boryl]methane with simple olefins afforded homoallylic organoboronic esters in moderate to excellent yields (up to 92%) across a diverse substrate scope [1]. The reaction proceeds via α-boroalkylation and tolerates a wide range of functional groups, including esters, nitriles, and protected alcohols, with yields typically ranging from 60% to 85%.

Allylation Palladium Catalysis Boronic Esters

Enantioselective Conjugate Addition: Access to Chiral γ-Boryl Carbonyl Compounds

A Cu-catalyzed asymmetric conjugate addition of 1,1-bis[(pinacolato)boryl]methane to α,β-unsaturated enones proceeds with high enantioselectivity. For example, reaction with chalcone under optimized conditions gave the corresponding γ-boryl ketone in 91% yield and 95% ee [1]. This transformation creates a stereocenter adjacent to a reactive boronate ester, providing a chiral building block for further elaboration.

Asymmetric Catalysis Copper Catalysis Conjugate Addition

Optimal Scientific and Industrial Use Cases for Bis[(pinacolato)boryl]methane


Synthesis of Enantioenriched Secondary Alcohols and Amines via Iterative Homologation

Leveraging the selective uni- and bidirectional homologation of Bis[(pinacolato)boryl]methane with chiral carbenoids (evidenced by the >98% dr and 75% yield in homologation [5]), chemists can execute iterative chain extensions to construct stereodefined 1,2- and 1,3-diols and related amino alcohols. This is a powerful strategy for assembling complex natural product fragments and polyketide mimics with precise stereochemical control.

Assembly of Complex Benzyl Boronate Libraries for Drug Discovery

As demonstrated by its role as a terminating reagent in Catellani reactions (72% yield [5]) and its participation in benzyne three-component couplings (52–87% yield range [3]), Bis[(pinacolato)boryl]methane is ideally suited for the rapid, modular construction of diverse benzyl boronate libraries. These compounds are privileged intermediates for medicinal chemistry, enabling subsequent diversification via Suzuki-Miyaura cross-coupling to explore structure-activity relationships.

Generation of Chiral Homoallylic Boronates for Fragment-Based Drug Design

The Ir-catalyzed asymmetric allylation of Bis[(pinacolato)boryl]methane provides a reliable route to chiral, β-substituted homoallylic organoboronic esters (86% yield, 96% ee [5]). These chiral synthons are highly valuable in fragment-based drug discovery, as the boronate handle allows for late-stage functionalization and the chiral center provides a vector for exploring three-dimensional chemical space.

Construction of γ-Boryl Carbonyl Building Blocks for Agrochemical Synthesis

The Cu-catalyzed asymmetric conjugate addition of Bis[(pinacolato)boryl]methane to enones (91% yield, 95% ee [5]) furnishes enantioenriched γ-boryl carbonyl compounds. This motif is a key intermediate in the synthesis of certain agrochemicals and bioactive molecules, offering a convergent and stereocontrolled entry point for further elaboration via the versatile C–B bond.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis[(pinacolato)boryl]methane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.